molecular formula C19H14N4O2S B2822772 (2E)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(2-methylphenyl)hydrazinylidene]ethanenitrile CAS No. 477188-22-0

(2E)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(2-methylphenyl)hydrazinylidene]ethanenitrile

Cat. No. B2822772
CAS RN: 477188-22-0
M. Wt: 362.41
InChI Key: PYFAHLAUAVBKGH-HZHRSRAPSA-N
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Description

(2E)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(2-methylphenyl)hydrazinylidene]ethanenitrile is a useful research compound. Its molecular formula is C19H14N4O2S and its molecular weight is 362.41. The purity is usually 95%.
BenchChem offers high-quality (2E)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(2-methylphenyl)hydrazinylidene]ethanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(2-methylphenyl)hydrazinylidene]ethanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

One notable application of thiazolyl hydrazinylidene derivatives is in the development of potential anti-breast cancer agents. Mahmoud et al. (2021) conducted a study that used a related compound as a building block for synthesizing novel thiazole derivatives. These derivatives showed promising antitumor activities against MCF-7 tumor cells, highlighting their potential as anticancer agents (Mahmoud et al., 2021).

Antipsychotic and Anticonvulsant Agents

Kaur et al. (2012) synthesized new substituted benzoxazepine and benzothiazepine derivatives with potential applications as antipsychotic and anticonvulsant agents. This research underscores the versatility of thiazole-based compounds in the development of pharmaceuticals for neurological conditions (Kaur et al., 2012).

Polymer Solar Cells

In the field of materials science, Qin et al. (2009) explored the use of a copolymer based on a similar structural motif for high efficiency polymer solar cells. This study demonstrates the potential of such compounds in enhancing the performance of renewable energy technologies (Qin et al., 2009).

Organic Solar Devices

Another study by Farhat et al. (2020) on acceptor-donor-acceptor type novel chromophores for organic solar cells further illustrates the applicability of thiazole derivatives in photovoltaic applications. The designed molecules showed high efficiency and promising opto-electronic properties, making them suitable for small molecule-based organic solar devices (Farhat et al., 2020).

Fluorescent Chemosensor

The compound has also been investigated for its utility as a fluorescent chemosensor. Khan (2020) synthesized a novel pyrazoline derivative that acts as a fluorescent chemosensor for the detection of Fe3+ metal ions. This application is important for environmental monitoring and analytical chemistry (Khan, 2020).

properties

IUPAC Name

(2E)-4-(1,3-benzodioxol-5-yl)-N-(2-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c1-12-4-2-3-5-14(12)22-23-15(9-20)19-21-16(10-26-19)13-6-7-17-18(8-13)25-11-24-17/h2-8,10,22H,11H2,1H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFAHLAUAVBKGH-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NN=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N/N=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(2-methylphenyl)hydrazinylidene]ethanenitrile

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